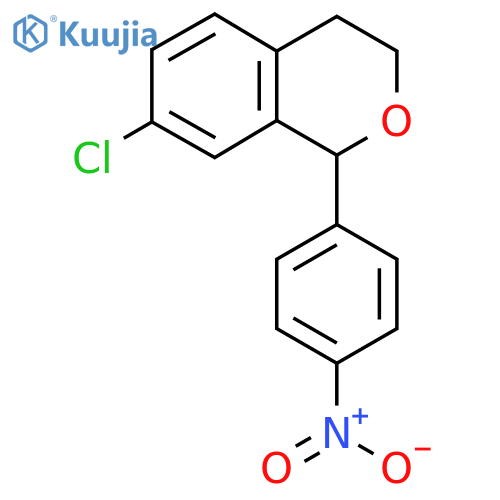

Cas no 220444-99-5 (7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene)

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 化学的及び物理的性質

名前と識別子

-

- 7-chloro-1-(4-nitrophenyl)isochromane

- 7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

- SQIJUBRIDNBRQV-UHFFFAOYSA-N

- 1H-2-Benzopyran,7-chloro-3,4-dihydro-1-(4-nitrophenyl)-

- 7-Chloro-1-(4-nitrophenyl)-isochromane

- AS-63049

- CID 18401486

- 220444-99-5

- 7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-2-benzopyran

- SCHEMBL6992198

- 7-Chloro-1-(4-nitrophenyl)isochroman

- D93827

- AKOS032961559

- 7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

-

- MDL: MFCD30490701

- インチ: 1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2

- InChIKey: SQIJUBRIDNBRQV-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2C([H])([H])C([H])([H])OC([H])(C3C([H])=C([H])C(=C([H])C=3[H])[N+](=O)[O-])C=2C=1[H]

計算された属性

- せいみつぶんしりょう: 289.0505709g/mol

- どういたいしつりょう: 289.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 3.8

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D961536-250mg |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 250mg |

$170 | 2024-06-06 | |

| Aaron | AR01DXXB-250mg |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 250mg |

$317.00 | 2025-02-10 | |

| Aaron | AR01DXXB-1g |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 1g |

$905.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D961536-1g |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 1g |

$445 | 2025-02-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H908583-100mg |

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-2-benzopyran |

220444-99-5 | 95% | 100mg |

1,872.00 | 2021-05-17 | |

| A2B Chem LLC | AX29011-1g |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 1g |

$510.00 | 2024-04-20 | |

| 1PlusChem | 1P01DXOZ-1g |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 1g |

$459.00 | 2023-12-18 | |

| eNovation Chemicals LLC | Y0995448-5g |

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene |

220444-99-5 | 95% | 5g |

$1200 | 2025-02-20 | |

| eNovation Chemicals LLC | Y0995448-1g |

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene |

220444-99-5 | 95% | 1g |

$980 | 2024-08-02 | |

| eNovation Chemicals LLC | D961536-1g |

7-chloro-1-(4-nitrophenyl)isochromane |

220444-99-5 | 95% | 1g |

$445 | 2024-06-06 |

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromeneに関する追加情報

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene(CAS No. 220444-99-5)の専門的な概要と応用

7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene(CAS No. 220444-99-5)は、有機化学分野で注目されるイソクロメン誘導体の一つです。この化合物は、クロロ基とニトロフェニル基を有する特異な構造を持ち、医薬品中間体や材料科学における機能性分子としての潜在的な応用が研究されています。近年、サステナブル化学やグリーン合成のトレンドに伴い、効率的な合成法の開発にも関心が集まっています。

本化合物の分子構造は、3,4-ジヒドロ-1H-イソクロメン骨格を基盤とし、7位に塩素原子、1位に4-ニトロフェニル基が結合しています。この配置は、電子求引性基とπ共役系の相互作用により、特異な光電気化学的特性を示す可能性があります。研究者の間では、有機EL材料やセンサー開発への応用が期待され、特に環境モニタリング分野での需要増加に対応した研究が進められています。

CAS 220444-99-5に関連する最新の研究動向として、マイクロ波照射法を用いた効率的な合成プロセスの最適化が報告されています。これにより、従来の多段階反応を簡略化し、廃棄物削減を実現する環境調和型合成が可能となりました。また、AI予測ツールを活用した分子設計の文脈でも、本化合物の構造活性相関解析が進んでおり、創薬分野での活用が検討されています。

市場ニーズの観点では、7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromeneに対する関心は、バイオイメージング試薬や高分子改質剤としての用途拡大に伴い増加傾向にあります。特に、生体適合性材料開発における架橋剤としての性能評価が注目されており、医療デバイス産業からの問い合わせが増加しています。

安全性に関する情報では、本化合物の取扱いガイドラインが各国の化学物質規制に準拠して整備されています。実験室規模での使用時には、適切な防護具の着用と局所排気装置の使用が推奨されます。近年のラボオートメーション技術の発展により、クローズドシステムでの処理が可能となったことで、作業環境の安全性向上に貢献しています。

今後の展望として、220444-99-5を基本骨格とする新規デリバティブの開発が活発化しています。計算化学を駆使した仮想スクリーニングにより、抗菌活性や抗炎症作用を示す派生体の設計が進められており、次世代治療薬の候補物質としての可能性が探求されています。さらに、ナノテクノロジー分野との融合により、ドラッグデリバリーシステムへの応用も期待されています。

学術的な意義において、この化合物は複素環式化学の研究において重要なモデル分子として機能しています。分子軌道計算と分光学的解析の組み合わせにより、電荷移動現象や励起状態ダイナミクスに関する基礎知見が蓄積されつつあります。これらの知見は、有機半導体材料の設計指針確立に寄与すると考えられます。

産業応用の具体例としては、7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromeneを出発物質とする高性能塗料添加剤の開発が進行中です。特に、紫外線遮断能と耐候性を兼ね備えたコーティング材としての特性評価が精力的に行われており、自動車部品や建築材料への適用が検討されています。

分析技術の進歩に伴い、CAS No. 220444-99-5の微量検出法も高度化しています。LC-MS/MSや高分解能質量分析を活用したトレーサビリティ研究が進められており、代謝産物の同定や環境中挙動の解明が可能となってきました。これらのデータは、生態影響評価やリスクアセスメントの基礎資料として活用されています。

総括すると、7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromeneは、その特異な化学構造と多様な機能性から、今後さらに応用範囲が拡大する可能性を秘めた化合物です。学際的研究の進展とともに、新材料開発やライフサイエンス分野でのブレークスルーが期待されています。

220444-99-5 (7-Chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)